
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans
Overview
Description
Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans is a FRET (Förster Resonance Energy Transfer)-based peptide substrate designed for protease activity detection. Its structure includes:
- N-terminal Dabcyl group: A dark quencher that suppresses fluorescence.
- Central peptide sequence: Contains protease cleavage sites (e.g., Val-Val-Asn-Ala) tailored for specific enzymatic activity.
- C-terminal Edans group: A fluorophore that emits fluorescence upon cleavage and separation from Dabcyl.
This compound is widely used in biochemical assays to monitor protease kinetics, leveraging the distance-dependent quenching efficiency of Dabcyl and Edans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive steps of SPPS.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, which cleave the peptide at the alanine-serine bond.
Common Reagents and Conditions:
Proteases: Enzymes such as human cytomegalovirus proteinase are commonly used to cleave the peptide.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers maintain the pH and ionic strength required for optimal enzyme activity.
Major Products Formed:
N-terminal Fragment: Dabcyl-arg-gly-val-val-asn-ala-ser.
C-terminal Fragment: ser-ser-arg-leu-ala-edans.
Scientific Research Applications
Protease Activity Assays
The primary application of Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans is in the monitoring of protease activities. It serves as a substrate for various proteases, including:
- HCMV Protease : The peptide is cleaved efficiently by human cytomegalovirus protease, enabling continuous assays with low peptide concentrations (<10 µM) .
- HIV-1 Protease : In studies aimed at screening for inhibitors of HIV-1 protease, this peptide was employed as part of a FRET-based activity assay combined with surface plasmon resonance (SPR) binding assays. This dual approach allowed researchers to identify marine extracts that inhibited the protease effectively .
Drug Discovery and Screening
The peptide's ability to facilitate the identification of protease inhibitors makes it valuable in drug discovery efforts. For instance:
- In a study screening marine extracts for protease inhibitors, this compound was used to evaluate the inhibitory effects of various compounds against HIV and other aspartic proteases .
Cellular Studies
This compound has also been applied in cellular contexts:
- Monitoring Protein Kinase C Activity : The peptide has been used to monitor protein kinase C activity in living cells, providing insights into cellular signaling pathways .
Screening Marine Extracts for Protease Inhibitors
In a notable study published in Marine Drugs, researchers utilized this compound as a substrate to assess the inhibitory effects of various marine extracts on HIV protease and other aspartic proteases. The study demonstrated that several extracts significantly inhibited protease activities, highlighting the peptide's utility in identifying potential therapeutic agents .
Extract | Protease Inhibition (%) |
---|---|
P1-20 | >30% |
P1-50 | >45% |
P1-80 | >30% (except HIV) |
Application in FRET-Based Assays
The use of this compound in FRET-based assays has been documented extensively. Researchers have leveraged this peptide to develop sensitive assays capable of detecting low concentrations of proteases, which is crucial for understanding various biological processes and disease mechanisms .
Mechanism of Action
Mechanism: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans functions as a FRET substrate. The DABCYL group quenches the fluorescence of the EDANS group when in close proximity. Upon cleavage by a specific protease at the alanine-serine bond, the EDANS fragment is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure protease activity.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases, such as human cytomegalovirus proteinase.
Pathways: Involved in pathways related to viral replication and protein degradation.
Comparison with Similar Compounds
Comparison with Dabcyl-Modified Cell-Penetrating Peptides (CPPs)
Dabcyl is frequently conjugated to oligoarginine CPPs to enhance cellular uptake. Key findings from comparative studies include:
Table 1: Cellular Uptake Efficiency of Dabcyl-Modified CPPs
Key Insights :
- Dabcyl’s Role : The Dabcyl group increases endocytosis and translocation, particularly in hexaarginine (Arg6), where it boosts uptake 2.8× compared to unmodified Arg6 .
- Fluorescence Quenching : Dabcyl’s quenching effect may underestimate internalization measurements in fluorophore-conjugated peptides (e.g., Cf-labeled constructs) .
- Structural Specificity : The target compound differs from Dabcyl-CPPs by prioritizing FRET functionality over cell penetration, though its arginine-rich sequence (e.g., Arg-Leu-Ala) may contribute to incidental membrane interaction .
Comparison with Other FRET-Based Substrates
The Dabcyl/Edans pair is compared to alternative FRET systems in peptides, oligonucleotides, and aptamers:
Table 2: FRET Pair Efficiency Across Molecular Platforms
Key Insights :
- Peptide vs. Oligonucleotide Systems : The target peptide’s Dabcyl-Edans pair achieves >90% quenching efficiency, outperforming FAM-Dabcyl (85%) in aptamers due to optimized spacing in the peptide backbone .
- Sequence Dependency : The cleavage site (Val-Val-Asn-Ala) in the target peptide ensures specificity for proteases like enterokinase, whereas oligonucleotide probes (e.g., Rh6G-cTAR-Dabcyl) target nucleic acid interactions .
Comparison with Cyclic Dabcyl-Conjugated Peptides
Cyclic CPPs, such as DABCYL-cR10-Cy5, exhibit distinct properties:
- Enhanced Stability : Cyclic deca-arginine (cR10) resists enzymatic degradation better than linear peptides.
- Delivery Efficiency : DABCYL-cR10-Cy5 shows 3× higher live-cell delivery than linear Dabcyl-Arg6, attributed to conformational rigidity .
Structural Contrast : The target compound’s linear structure may limit stability in vivo but offers flexibility for protease access, a critical feature for activity-based sensing .
Biological Activity
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is a synthetic peptide substrate extensively utilized in biochemical assays, particularly for studying protease activity. This compound features a unique sequence of amino acids and incorporates fluorogenic tags, which allow for the monitoring of enzyme kinetics through fluorescence resonance energy transfer (FRET). The biological activity of this compound is primarily linked to its role as a substrate for various proteases, making it significant in both research and clinical applications.
Chemical Structure and Properties
The compound consists of the following components:
- Fluorophore: EDANS (5-(2-aminoethyl)aminonaphthalene-1-sulfonic acid)
- Quencher: Dabcyl (4-(dimethylaminophenylazo)benzoyl)
- Amino Acid Sequence: Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala
The molecular formula is with a molecular weight of approximately 1628.6 g/mol. The presence of Dabcyl and EDANS allows for the measurement of protease activity by detecting changes in fluorescence upon cleavage of the peptide bond between specific amino acids in the sequence, particularly at the alanine-serine bond .
The biological activity is characterized by the cleavage of the peptide bond by specific proteases. Upon cleavage, the EDANS moiety is released from Dabcyl, resulting in an increase in fluorescence intensity. This change can be quantitatively measured using spectrofluorimetry, enabling real-time analysis of protease activity. The ability to monitor these reactions makes it a valuable tool for studying enzyme kinetics and specificity .
Applications in Research
This compound has been employed in various studies, particularly in cancer research and tissue remodeling due to its interaction with matrix metalloproteinases (MMPs). The compound has been shown to effectively measure MMP activity, which is crucial for understanding tumor progression and metastasis .
Case Study: MMP Activity Measurement
In a study assessing MMP activity, researchers utilized this compound as a substrate to evaluate the efficiency of different MMP inhibitors. The kinetic parameters derived from these experiments provided insights into enzyme-substrate interactions, including Michaelis constant () and turnover number (). Such data are essential for developing therapeutic strategies targeting MMPs in cancer treatment .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Unique Features |
---|---|
Dabcyl-Leu-Ala-Arg-Val-Glu-EDANS | Different amino acid sequence; targets different proteases. |
Abz-Thr-Val-Leu-Glu-Arg-Ser-K(dnp) | Utilizes different fluorophore; designed for MMPs. |
Abz-Gly-Ile-Val-Arg-Ala-K(dnp) | Employs Abz; targets distinct enzymatic pathways. |
Dabcyl-CMV Protease Substrate | Specifically tailored for cytomegalovirus protease activity. |
This table illustrates that while there are other fluorogenic substrates available, this compound stands out due to its specific sequence and dual functionality as both a quencher and fluorophore .
Q & A
Basic Research Questions
Q. What is the structural and functional basis of Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans in FRET-based protease assays?
- Answer : The substrate consists of a fluorophore (Edans) and quencher (Dabcyl) linked by a peptide sequence recognized by human cytomegalovirus (CMV) protease. Upon protease cleavage, the separation of Edans and Dabcyl restores fluorescence, enabling real-time monitoring of enzymatic activity. The sequence RGVVNASSRLA corresponds to the CMV protease cleavage site, ensuring specificity .
Q. How is the purity and stability of this FRET substrate validated in experimental setups?
- Answer : Purity (>95%) is confirmed via reverse-phase HPLC and mass spectrometry. Stability is assessed under varying storage conditions (e.g., -80°C vs. -20°C) and buffer systems (e.g., Tris-HCl, pH 7.4). Degradation is monitored using fluorescence decay assays over time .
Q. What are the standard buffer conditions for CMV protease assays using this substrate?
- Answer : Optimal activity is observed in 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% Triton X-100 at 37°C. Ionic strength adjustments (e.g., 150 mM NaCl) may be required to mimic physiological conditions .
Advanced Research Questions
Q. How can researchers resolve low signal-to-noise ratios in FRET-based assays with this substrate?
- Answer : Potential causes include incomplete cleavage (e.g., suboptimal protease concentration) or buffer interference (e.g., auto-fluorescent compounds). Solutions:
- Titrate protease concentration to achieve saturating kinetics.
- Pre-treat buffers with charcoal to remove impurities.
- Validate using a positive control (e.g., pre-cleaved substrate) .
Q. What experimental strategies address discrepancies in cleavage efficiency across studies?
- Answer : Contradictions may arise from:
- Protease isoforms : Recombinant vs. native CMV protease may exhibit varying kinetics.
- Assay conditions : pH, temperature, or ionic strength deviations alter enzymatic activity.
- Data normalization : Use internal standards (e.g., fluorescence calibrators) to minimize instrument variability. Cross-validate findings with orthogonal methods like Western blotting .
Q. How can the substrate be modified to study protease inhibition or allosteric regulation?
- Answer : Introduce non-cleavable analogs (e.g., substitution of Ala with D-amino acids) or fluorogenic tags at alternate positions. Competitive inhibition assays can pair the substrate with candidate inhibitors while monitoring fluorescence recovery kinetics .
Q. Methodological and Analytical Considerations
Q. What statistical approaches are recommended for kinetic data analysis in protease assays?
- Answer : Use nonlinear regression (e.g., Michaelis-Menten or Hill equation models) to calculate , , and IC50 values. Bootstrap resampling or Bayesian methods account for data variability in low-sample studies .
Q. How should researchers design controls to confirm substrate specificity for CMV protease?
- Answer : Include:
- Negative controls : Substrate + heat-inactivated protease.
- Off-target controls : Substrate incubated with unrelated proteases (e.g., thrombin).
- Competitive inhibition : Co-incubation with excess unlabeled peptide .
Q. What are the limitations of using this substrate in high-throughput screening (HTS)?
- Answer : Limitations include:
- Cost : Large-scale synthesis requires significant resources.
- Photobleaching : Prolonged exposure to excitation light reduces signal.
- Interference : Serum proteins or cellular debris in lysate-based assays may quench fluorescence. Mitigate via column purification or fluorescence lifetime imaging (FLIM) .
Q. Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility of FRET-based assays across laboratories?
- Answer : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines. Report:
- Substrate lot number and purity.
- Exact buffer composition (including ionic strength and pH).
- Instrument calibration details (e.g., excitation/emission wavelengths, slit widths).
- Raw fluorescence data alongside normalized values .
Properties
IUPAC Name |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDKLTODLUQZKG-MYCAOZRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H109N23O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043879 | |
Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1628.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163265-38-1 | |
Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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